1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
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Overview
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using fluorinated pyridine precursors.
Cyclopropanation: The cyclopropanamine moiety is introduced through a cyclopropanation reaction. This involves the reaction of a suitable amine with a cyclopropane precursor under specific conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyclopropanamine moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-2-yl)amine: Lacks the cyclopropanamine moiety, making it less reactive in certain biochemical assays.
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropane: Lacks the amine group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness
1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is unique due to the combination of the trifluoromethyl group and the cyclopropanamine moiety
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAWXPZNJDTKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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